N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(thiophen-2-yl)quinoline-4-carboxamide
Description
N-[5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(thiophen-2-yl)quinoline-4-carboxamide is a heterocyclic compound featuring a quinoline core substituted at the 4-position with a carboxamide group linked to a 1,3,4-oxadiazole ring. The oxadiazole moiety is further substituted with a 3,5-dimethoxyphenyl group, while the quinoline’s 2-position bears a thiophen-2-yl substituent.
Properties
IUPAC Name |
N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-thiophen-2-ylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O4S/c1-30-15-10-14(11-16(12-15)31-2)23-27-28-24(32-23)26-22(29)18-13-20(21-8-5-9-33-21)25-19-7-4-3-6-17(18)19/h3-13H,1-2H3,(H,26,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SURUONTVEKAZJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CS5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(thiophen-2-yl)quinoline-4-carboxamide typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved by reacting hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Introduction of the Quinoline Moiety: The quinoline ring can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent like nitrobenzene.
Coupling of the Thiophene Ring: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate boronic acids or stannanes.
Final Coupling and Amidation: The final step involves coupling the oxadiazole and quinoline-thiophene intermediates, followed by amidation to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, especially at the methoxy groups on the phenyl ring.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to other heterocyclic structures.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline and thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols can be employed.
Major Products
Oxidation: Formation of quinoline N-oxides or phenolic derivatives.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(thiophen-2-yl)quinoline-4-carboxamide exhibit significant anticancer properties. For instance, studies have shown that derivatives targeting the epidermal growth factor receptor (EGFR) can inhibit cancer cell proliferation effectively. The compound's ability to interact with cellular pathways involved in tumor growth makes it a candidate for further development as an anticancer agent .
Antimicrobial Properties
The compound has also been explored for its antimicrobial potential. It has been shown to inhibit microbial DNA gyrase, a target for many antibiotics. The dual functionality of acting against both cancer cells and microbial infections positions it as a versatile therapeutic agent .
Development of New Materials
This compound can serve as a building block for synthesizing novel materials with tailored properties. Its unique structure allows for the creation of polymers and coatings with enhanced durability and functionality .
Photophysical Properties
Compounds of this nature may also exhibit interesting photophysical properties, making them suitable for applications in organic electronics and photonics. Their ability to absorb light and convert it into electrical energy can be harnessed in solar cell technology.
Synthesis and Evaluation
In one study, derivatives of the compound were synthesized and evaluated for their biological activity against various cancer cell lines. The results indicated that modifications to the oxadiazole ring significantly influenced the anticancer efficacy, with certain derivatives showing over 80% inhibition against specific cancer types .
Comparative Studies
Comparative studies with similar oxadiazole-based compounds revealed that the presence of electron-donating groups on the phenyl ring enhanced biological activity. This highlights the importance of structural modifications in optimizing therapeutic effectiveness .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may target enzymes or receptors involved in cell proliferation and survival.
Pathways Involved: The compound could interfere with signaling pathways like the MAPK/ERK pathway, leading to inhibition of cell growth and induction of apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
The compound shares structural homology with other quinoline-4-carboxamide derivatives, particularly those with variations in the heterocyclic substituents. A notable analogue is N-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(4-methylphenyl)quinoline-4-carboxamide (CAS: 782468-28-4), which replaces the 1,3,4-oxadiazole with a 1,3,4-thiadiazole ring and substitutes the 3,5-dimethoxyphenyl group with a cyclopropyl moiety .
Physicochemical Properties
The table below compares key computed properties of the target compound and its thiadiazole analogue:
Structural and Functional Implications
Heterocyclic Core Differences :
- The 1,3,4-oxadiazole in the target compound is electron-deficient, enhancing π-π stacking with aromatic residues in biological targets. In contrast, the 1,3,4-thiadiazole in the analogue introduces a sulfur atom, which may increase lipophilicity and alter metabolic stability .
- The 3,5-dimethoxyphenyl group in the target compound provides two methoxy oxygen atoms, which can act as hydrogen bond acceptors and improve solubility. The cyclopropyl group in the analogue reduces steric bulk but may decrease polarity .
- The higher molecular weight and XLogP3 of the target compound suggest greater lipophilicity, which could enhance membrane permeability but reduce aqueous solubility .
Hydrogen Bonding and Crystallography
Hydrogen bonding patterns, critical for crystal packing and stability, differ between the two compounds. Software like SHELX has been instrumental in resolving such structural details, enabling precise analysis of intermolecular interactions .
Biological Activity
N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(thiophen-2-yl)quinoline-4-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the compound's biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Oxadiazole Ring : A five-membered heterocyclic ring that contributes to its biological activity.
- Quinoline Framework : Known for its diverse pharmacological properties.
- Dimethoxyphenyl Group : Enhances lipophilicity and biological interaction.
- Thienyl Substituent : May influence the compound's reactivity and biological properties.
Anticancer Properties
Research indicates that compounds containing an oxadiazole moiety often exhibit significant anticancer activity. For instance, studies have shown that derivatives similar to this compound can inhibit cancer cell proliferation through various mechanisms:
- Cell Cycle Arrest : Some derivatives induce G0-G1 phase arrest in cancer cells, preventing further division.
- Apoptosis Induction : Compounds have been shown to activate apoptotic pathways in cancer cell lines such as MCF-7 and MDA-MB-231 .
- Targeting Bcl-2 Proteins : Certain analogs demonstrate selective inhibition of Bcl-2-expressing cancer cells, which is crucial for overcoming resistance to apoptosis .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Similar oxadiazole derivatives have been reported to exhibit activity against various bacterial strains:
- Gram-positive and Gram-negative Bacteria : Studies indicate that quinoline derivatives can effectively inhibit the growth of Staphylococcus aureus and Escherichia coli .
- Mechanism of Action : The proposed mechanism includes disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Oxadiazole Ring : Achieved via cyclization reactions involving hydrazides and carboxylic acid derivatives under acidic or basic conditions.
- Attachment of Quinoline and Thiophene Moieties : These steps often involve nucleophilic substitution reactions or coupling reactions facilitated by coupling agents.
Case Study 1: Anticancer Activity Evaluation
A study evaluating the anticancer properties of related oxadiazole compounds demonstrated IC50 values in the sub-micromolar range against various human cancer cell lines. The presence of the dimethoxyphenyl group was found to enhance cytotoxicity significantly compared to other substitutions .
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| 5a | MCF-7 | 0.38 |
| 5b | MDA-MB-231 | 0.45 |
| 5c | U937 | 0.50 |
Case Study 2: Antimicrobial Efficacy
In vitro assays revealed that derivatives similar to this compound exhibited promising antibacterial activity. The minimum inhibitory concentrations (MICs) against selected bacterial strains were recorded as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
Q & A
Basic: What are the recommended synthetic routes for N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(thiophen-2-yl)quinoline-4-carboxamide?
Methodological Answer:
The synthesis typically involves multi-step organic reactions:
Quinoline Core Formation : Start with 2-(thiophen-2-yl)quinoline-4-carboxylic acid. Activate the carboxylic acid group using coupling agents like EDCI or HOBt for amide bond formation .
Oxadiazole Ring Construction : React 3,5-dimethoxyphenyl-substituted diacylhydrazide with phosphorus oxychloride (POCl₃) to cyclize into the 1,3,4-oxadiazole moiety. Optimize reaction time (4–6 hours) and temperature (80–100°C) to maximize yield .
Coupling : Use nucleophilic substitution or amidation to link the oxadiazole and quinoline-carboxamide moieties. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Key Considerations : Monitor reaction progress with TLC and confirm intermediate purity via melting point analysis and NMR .
Basic: How can researchers validate the structural integrity of this compound?
Methodological Answer:
Use a combination of spectroscopic and analytical techniques:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm, thiophene protons at δ 7.1–7.3 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ matching calculated m/z) .
- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (acetone/water) and analyze intermolecular interactions (e.g., hydrogen bonding in oxadiazole-thiophene regions) .
Basic: What are the solubility and stability profiles under experimental conditions?
Methodological Answer:
- Solubility : The compound is sparingly soluble in water but dissolves in DMSO, DMF, and dichloromethane. Pre-saturate solvents with nitrogen to prevent oxidation of the thiophene ring .
- Stability : Store at –20°C under inert atmosphere (argon). Avoid prolonged exposure to light, as the quinoline core may undergo photodegradation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to assess degradation products .
Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?
Methodological Answer:
- Structural Modifications : Systematically vary substituents (e.g., replace 3,5-dimethoxyphenyl with halogenated analogs) and assess impact on bioactivity .
- Biological Assays : Test modified analogs against target enzymes (e.g., kinase inhibition assays) or cellular models (e.g., apoptosis in cancer lines). Use IC₅₀ comparisons to identify critical functional groups .
- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities with targets like EGFR or tubulin, correlating with experimental data .
Advanced: What strategies are effective for identifying biological targets of this compound?
Methodological Answer:
- Pull-Down Assays : Immobilize the compound on agarose beads and incubate with cell lysates. Identify bound proteins via SDS-PAGE and LC-MS/MS .
- Transcriptomic Profiling : Treat model cells (e.g., HeLa) and analyze differential gene expression (RNA-seq) to pinpoint pathways affected .
- Kinase Screening Panels : Use commercial kinase profiling services (e.g., Eurofins) to test inhibition across 100+ kinases at 1 µM concentration .
Advanced: How should researchers address contradictions in bioactivity data across studies?
Methodological Answer:
- Standardize Assay Conditions : Ensure consistent cell lines (e.g., ATCC-validated), passage numbers, and serum concentrations. Replicate conflicting studies under identical conditions .
- Metabolite Analysis : Check for in situ degradation (e.g., via LC-MS) that may reduce apparent activity. Compare fresh vs. aged stock solutions .
- Off-Target Profiling : Use proteome-wide affinity chromatography to identify unintended targets contributing to variability .
Advanced: What computational approaches predict the compound’s reactivity in novel reactions?
Methodological Answer:
- DFT Calculations : Optimize geometry (Gaussian 16, B3LYP/6-31G**) to identify electrophilic sites (e.g., oxadiazole C2 position) prone to nucleophilic attack .
- Reactivity Descriptors : Calculate Fukui indices to predict regioselectivity in substitution reactions (e.g., SNAr at electron-deficient oxadiazole positions) .
Advanced: How to validate analytical methods for quantifying this compound in biological matrices?
Methodological Answer:
- LC-MS/MS Validation :
- Linearity : Test 5-point calibration curves (1–1000 ng/mL) with R² ≥ 0.99.
- Recovery : Spike plasma samples at low/medium/high concentrations; recovery should be 85–115%.
- Matrix Effects : Compare slopes of solvent vs. matrix-matched standards .
Advanced: What factors influence the stability of the 1,3,4-oxadiazole ring under physiological conditions?
Methodological Answer:
- pH Sensitivity : Incubate the compound in buffers (pH 2–9) and monitor degradation via HPLC. Oxadiazole rings are stable at pH 4–7 but hydrolyze to hydrazides under strongly acidic/basic conditions .
- Enzymatic Stability : Test against esterases or cytochrome P450 isoforms using liver microsomes. Co-administer inhibitors (e.g., ketoconazole) to assess metabolic pathways .
Advanced: How can synergistic effects with other therapeutics be systematically evaluated?
Methodological Answer:
- Combination Index (CI) : Use the Chou-Talalay method. Treat cells with serial dilutions of the compound + cisplatin/doxorubicin. Calculate CI via CompuSyn software (CI < 1 indicates synergy) .
- Transcriptomic Clustering : Cluster RNA-seq data from monotherapy vs. combination therapy to identify unique pathway activation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
